Calystegine A5
Overview
Description
Mechanism of Action
Target of Action
Calystegine A5, a polyhydroxylated nortropane alkaloid, primarily targets glycosidases . Glycosidases are enzymes that play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, this compound can block carbohydrate metabolism, leading to lysosomal storage toxicity .
Mode of Action
The interaction of this compound with its targets results in the inhibition of glycosidases, which subsequently blocks carbohydrate metabolism . This blockage can induce lysosomal storage toxicity, a condition where indigestible materials accumulate in the cell’s lysosomes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to reduce oxidative stress, mitochondrial dynamics failure, and ER stress in human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions . It also regulates the pro- and anti-inflammatory response in these cells . Furthermore, it has been found to restore the defective PI3K/AKT/mTOR pathway, which is associated with cellular metabolic functions .
Result of Action
The action of this compound leads to several molecular and cellular effects. It promotes the survival of hyperglycemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses . Moreover, it efficiently prevents the hyperglycemia-mediated inflammatory response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hyperglycemic conditions can enhance the protective effects of this compound on human ASCs . .
Biochemical Analysis
Biochemical Properties
Calystegine A5 interacts with various enzymes and proteins, particularly glycosidases . It inhibits these enzymes, thereby blocking carbohydrate metabolism . This interaction is crucial in understanding the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It influences cell function by reducing oxidative/ER stress, inflammation, and promoting the AKT/PI3K/mTOR pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and changes gene expression . Specifically, it has been found to restore the defective PI3K/AKT/mTOR pathway in hyperglycaemic cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to promote the survival of hyperglycaemic cells and significantly diminish oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in carbohydrate metabolism . It inhibits glycosidases, thereby blocking carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calystegine A5 can be synthesized from carbohydrate starting materials. The synthesis involves multiple steps, including the formation of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi reaction . The reaction conditions typically involve the use of aldehyde containing a Z-vinyl iodide, which is obtained by the Stork olefination of aldehyde .
Industrial Production Methods: The extraction process involves the use of gas chromatography–mass spectrometry (GC-MS) to evaluate the composition of the extract .
Chemical Reactions Analysis
Types of Reactions: Calystegine A5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its structure, potentially affecting its biological activity.
Substitution: Substitution reactions can occur, particularly involving its hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Calystegine A5 has several scientific research applications:
Comparison with Similar Compounds
- Calystegine A3
- Calystegine A5 glycoside
- Calystegine N1
- Calystegine B1
- Calystegine B2
- Calystegine B4
Comparison: this compound is unique due to its specific structure and glycosidase inhibitory properties. While other calystegines share similar inhibitory effects, the specific hydroxylation pattern of this compound may result in distinct biological activities and therapeutic potentials .
Properties
IUPAC Name |
(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWEYXUHSNDLV-JRTVQGFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C(C1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165905-26-0 | |
Record name | Calystegine A5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between Calystegin A5 and Calystegin B2, and how does this difference affect their ability to inhibit glycosidases?
A1: Calystegin A5 (1α,3α,4β-trihydroxy-nor-tropane) is a 2-deoxy derivative of Calystegin B2 (1α,2α,3α,4β-tetrahydroxy-nor-tropane) []. The study found that Calystegin B2 is a potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase. In contrast, Calystegin A5 showed no inhibitory activity against any of the glycosidases tested []. This suggests that the equatorially oriented OH group at C2 in Calystegin B2 is crucial for its recognition and binding to the active site of glycosidases, and its absence in Calystegin A5 explains the loss of inhibitory activity.
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